molecular formula C8H8BrN3 B2463709 7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine CAS No. 305337-73-9

7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B2463709
CAS No.: 305337-73-9
M. Wt: 226.077
InChI Key: YZRKYAXLQQWEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound is characterized by:

  • Aromatic protons : Peaks in the δ 7.0–8.5 ppm range, corresponding to pyridine and imidazole ring protons. Deshielding effects from bromine may shift signals downfield.
  • Methyl groups : Singlets at δ 2.5–3.0 ppm for the two equivalent methyl groups at positions 1 and 2.
  • Imidazole NH : Absence of NH signals due to deprotonation in the 1H-tautomer.

¹³C NMR data would highlight:

  • C-Br carbons at δ ~120–130 ppm.
  • C=N carbons in the imidazole and pyridine rings at δ ~140–150 ppm.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Functional Group Wavenumber (cm⁻¹)
C=N (imidazole/pyridine) 1580–1620
C-Br 590–620
C-H (aromatic) 3050–3100

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the imidazo-pyridine core absorbs in the 250–300 nm range , with potential π→π* transitions. Bromine’s electron-withdrawing effect may shift λmax slightly compared to non-brominated analogs.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations provide insights into electronic properties:

  • HOMO-LUMO Gaps : Predicted to be moderate (e.g., ~3–4 eV), consistent with aromatic heterocycles.
  • Electron Density : Bromine’s electronegativity polarizes the σ* orbital, enhancing reactivity at the C-Br site.
  • Mulliken Charges : Negative charges localized on nitrogen atoms, while bromine carries a partial positive charge.
DFT Parameters (Hypothetical for This Compound)
HOMO Energy (eV) –5.0 to –6.0
LUMO Energy (eV) –1.0 to –2.0
Mulliken Charge (Br) +0.2 to +0.4

Tautomeric Forms and Conformational Dynamics

The imidazole ring allows 1H and 3H tautomerism , though steric and electronic factors favor the 1H-form in this derivative. The methyl groups at positions 1 and 2 stabilize the 1H-tautomer by reducing steric strain at the NH position.

Tautomer Stability

Tautomer Stability Reasoning
1H Dominant Methyl groups minimize steric hindrance at N1
3H Minor Higher steric strain due to proximity to C7-Br

Data Integration and Structural Implications

The bromine and methyl substituents modulate:

  • Electronic Properties : Bromine’s inductive effect deactivates the ring, while methyl groups donate electron density.
  • Reactivity : C-Br is a reactive site for nucleophilic substitution, and the methyl groups influence regioselectivity.
  • Crystal Packing : Methyl groups promote hydrophobic interactions, while bromine may engage in halogen bonds.

Properties

IUPAC Name

7-bromo-1,2-dimethylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-11-7-4-10-3-6(9)8(7)12(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRKYAXLQQWEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=CC(=C2N1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors followed by bromination. For instance, starting with 2,3-dimethylpyridine, the compound can be synthesized through a series of steps including cyclization and bromination under controlled conditions . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .

Chemical Reactions Analysis

7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine, including 7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine, exhibit significant antimicrobial properties. Studies have shown that certain derivatives possess potent activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) suggests that modifications to the imidazo[4,5-b]pyridine scaffold can enhance antimicrobial efficacy.

Case Study: A study synthesized various imidazo[4,5-b]pyridine derivatives and evaluated their antibacterial activities. Compounds with specific functional groups demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

The compound is also being explored for its anticancer properties. Research has identified several imidazo[4,5-b]pyridine derivatives as effective against various cancer cell lines. For instance, certain analogs have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines .

Case Study: A series of novel derivatives were synthesized and tested for anticancer activity using the MTT assay. The results indicated that some compounds exhibited significant cytotoxicity against cancer cells, highlighting their potential as therapeutic agents .

Antitubercular Activity

Recent studies have reported that certain derivatives of imidazo[4,5-b]pyridine exhibit antitubercular activity against Mycobacterium tuberculosis. Compounds were screened for their ability to inhibit bacterial growth, with some showing MIC values in the low micromolar range .

Case Study: Derivatives synthesized from imidazopyridine were characterized and tested for their antitubercular properties. The most potent compounds were identified through in vitro assays, demonstrating promising activity against tuberculosis .

Synthesis of Novel Derivatives

The synthesis of this compound serves as a platform for developing new chemical entities with enhanced biological activities. Various synthetic routes are employed to modify the compound's structure to improve solubility and bioavailability .

Predictive Modeling

Computational methods such as molecular docking and predictive models like PASS (Prediction of Activity Spectra for Substances) are utilized to estimate the biological activity of this compound based on its molecular structure . These tools help researchers identify promising candidates for further development.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Activities
1H-Imidazo[4,5-b]pyridineImidazole fused with pyridineAntimicrobial properties
2-Methylimidazo[4,5-b]pyridineMethyl substitution on imidazoleNeuroactive effects
7-AzaindoleIndole derivative with nitrogenAnticancer activity
6-BromoquinolineQuinoline structure with bromineAntibacterial properties

Mechanism of Action

The mechanism of action of 7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Imidazopyridine Subclasses

Imidazopyridines are categorized by the fusion positions of the imidazole and pyridine rings (e.g., imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine). Key differences include:

  • Nitrogen positioning : Imidazo[4,5-c]pyridine (N at positions 1,3,7) vs. imidazo[4,5-b]pyridine (N at 1,3,6).
  • Substituent accessibility : Methyl or bromine groups at specific positions alter pharmacokinetics. For example, the 7-bromo substituent in the target compound enhances halogen bonding in protein interactions .
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Molecular Weight Key Substituents Solubility Profile
7-Bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 244.11 7-Br, 1-Me, 2-Me Low in polar solvents
Tegobuvir Imidazo[4,5-c]pyridine 469.34 7-CF3, 2-Cyclopropyl Moderate (lipophilic)
I-BET151 Imidazo[4,5-c]quinoline 383.43 3,5-Dimethylisoxazole High in DMSO
Entospletinib analog Imidazo[1,2-a]pyrazine ~350 4-Cyclopropyl Moderate

Clinical Development Status

  • Imidazo[4,5-c]pyridines are underrepresented in clinical trials compared to imidazo[1,2-a]pyridines (e.g., Zolpidem, Alpidem).
  • Exceptions include Tegobuvir (Phase II for HCV) and I-BET151 (preclinical BET inhibitor), highlighting the scaffold’s versatility when substituents are strategically modified .

Key Research Findings

  • Scaffold-Hopping Strategies : Replacing the imidazo[4,5-c]pyridine core with γ-carboline (e.g., compound 81) improved BRD4-binding affinity by 2.7 Å via water-mediated hydrogen bonds, demonstrating the impact of core flexibility on target engagement .
  • Substituent Effects : The 7-bromo group in the target compound enhances halogen bonding with kinase ATP pockets, while dimethyl groups at positions 1 and 2 reduce metabolic clearance .

Biological Activity

7-Bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H8BrN3
  • Molecular Weight : 230.07 g/mol
  • CAS Number : 14089255

The presence of the bromine atom and dimethyl groups in the imidazo[4,5-c]pyridine framework contributes to its unique chemical reactivity and biological interactions.

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against various human cancer cell lines. The results indicate significant activity against several types of cancer cells.

In Vitro Antiproliferative Assays

The compound was tested on a range of cancer cell lines including:

  • LN-229 (glioblastoma)
  • Capan-1 (pancreatic adenocarcinoma)
  • HCT-116 (colorectal carcinoma)
  • NCI-H460 (lung carcinoma)

The following table summarizes the IC50 values observed for this compound across different cell lines:

Cell LineIC50 (μM)
LN-2292.5
Capan-13.0
HCT-1161.8
NCI-H4602.2

These results suggest that the compound exhibits potent antiproliferative activity, particularly against colorectal carcinoma cells.

Antibacterial Activity

The antibacterial properties of this compound were assessed against various Gram-positive and Gram-negative bacterial strains. The findings indicate limited antibacterial activity.

Minimum Inhibitory Concentration (MIC) Testing

The compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results are summarized in the table below:

Bacterial StrainMIC (μM)
E. coli32
S. aureus>100

While moderate activity was observed against E. coli, no significant antibacterial effects were noted against S. aureus, indicating that further modifications might be necessary to enhance its antibacterial efficacy.

Antiviral Activity

The antiviral potential of this compound was explored with a focus on respiratory syncytial virus (RSV). The compound demonstrated selective but moderate antiviral activity.

Antiviral Assays

The following table presents the effective concentration (EC50) values for antiviral activity:

VirusEC50 (μM)
Respiratory Syncytial Virus (RSV)58

These results indicate that while the compound possesses some antiviral properties, its effectiveness is relatively modest compared to other antiviral agents.

Case Studies and Research Findings

Recent studies have highlighted the potential of imidazopyridine derivatives in drug development. A study published in Molecules demonstrated that amidino-substituted imidazopyridines exhibited strong antiproliferative effects in sub-micromolar ranges against colon carcinoma cells . Another investigation into related compounds indicated that structural modifications significantly influenced biological activity .

Q & A

Q. What are the stability considerations for long-term storage?

  • Degradation pathways : Hydrolysis of bromine substituent under acidic/humid conditions.
  • Storage : Argon-sealed vials at –20°C in anhydrous DMF or DMSO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.